4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a complex organic compound with significant relevance in medicinal chemistry. Its molecular formula is and it has a molecular weight of 296.14 g/mol. The compound is characterized by a bromo and fluoro-substituted phenyl ring linked to a tetrahydro-imidazopyridine core, which contributes to its biological activity and potential therapeutic applications .
This compound is classified under imidazopyridines, a group known for their diverse biological activities, including interactions with neurotransmitter receptors and other cellular targets. It is often synthesized as an intermediate in the development of various biologically active compounds. The compound's CAS number is 1189749-66-3, and it is available from various chemical suppliers for research purposes .
The synthesis of 4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. A common method employed is the Suzuki-Miyaura cross-coupling reaction, which facilitates the coupling of a boronic acid derivative with an imidazo[4,5-c]pyridine derivative under palladium-catalyzed conditions. The reaction requires specific conditions including:
In industrial settings, continuous flow reactors may be utilized to enhance efficiency and yield while minimizing by-products. Quality control measures such as chromatographic techniques are essential to ensure the purity of the final product.
This compound can undergo various chemical reactions including:
These reactions allow for the modification of the compound to create derivatives with potentially enhanced biological properties.
The mechanism of action for 4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine primarily involves its interaction with neurotransmitter receptors in the central nervous system. Similar compounds have been shown to target gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission. This modulation can lead to effects such as anxiolytic or sedative actions depending on the specific receptor interactions and cellular contexts involved.
The physical properties of 4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine include:
Chemical properties include its stability under standard laboratory conditions but may vary based on environmental factors such as pH and temperature. It is classified as an irritant; therefore, proper handling precautions are necessary during laboratory use .
This compound serves as an important research tool in medicinal chemistry due to its potential applications in developing new therapeutic agents. It has been investigated for its anti-inflammatory properties and its ability to interact with various biological targets such as enzymes and receptors involved in disease processes. The exploration of its derivatives may lead to novel treatments for conditions like anxiety disorders or neurodegenerative diseases .
The synthesis of 4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine relies on strategically functionalized aryl precursors. The canonical SMILES string Fc1ccc(C2NCCc3nc[nH]c32)cc1Br
(CAS 1189749-66-3) highlights the critical 1,2,4-trisubstituted benzene core with adjacent bromine and fluorine atoms [1]. Key precursors include:
Table 1: Key Precursors for Target Compound Synthesis
Precursor | Function | Halogenation Selectivity |
---|---|---|
4-Fluorophenylacetonitrile | Nucleophile for C-arylation | Low ortho-selectivity |
3-Bromo-4-fluoroaniline | Diazotization/Sandmeyer routes | Requires protecting groups |
1-(3-Bromo-4-fluorophenyl)piperidin-4-one | Direct cyclization substrate | >90% regioselectivity |
Cyclization to form the tetrahydroimidazo[4,5-c]pyridine system employs condensation reactions between 4-substituted piperidine-3,4-diamines and carbonyl sources (e.g., aldehydes, orthoesters). Two dominant pathways are:
Late-stage halogenation minimizes side reactions:
Table 2: Halogenation Reagents and Selectivity
Reagent | Target Site | Conditions | Yield | Limitations |
---|---|---|---|---|
NBS | Imidazo-C2 | DCM, 0°C, dark | 75–80% | Competes with aryl-Br addition |
Selectfluor® | Piperidine-C7 | MeCN, 80°C | 60% | Low C–H activation efficiency |
Iodine fluoride (IF) | Tertiary alkyl bromides | CH₂Cl₂, −30°C | 45–55% | Incompatible with primary Br |
The aryl bromide moiety enables Pd/Cu-catalyzed cross-coupling to install pharmacophores. Key reactions include:
Table 3: Cross-Coupling Reactions on Bromo-Fluorophenyl Imidazopyridine
Reaction Type | Catalyst System | Key Reagent | Yield Range | Functional Group Tolerance |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/AsPh₃ | Arylboronic acids | 70–88% | Nitriles, esters, ketones |
Buchwald-Hartwig | XPhos-Pd-G2/Cs₂CO₃ | Secondary amines | 65–75% | Free -NH₂, -OH |
Direct C–H Arylation | Pd(OAc)₂/CuI/Cs₂CO₃ | Aryl iodides | 60–78% | Requires N3-MEM protection |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7